Boc-arg(mbs)-OH

描述

Boc-arg(mbs)-OH, also known as tert-butoxycarbonyl-arginine(mbs)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which shields the amino group of arginine during chemical reactions. This compound is particularly valuable in the field of biochemistry and molecular biology for the synthesis of peptides and proteins.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-arg(mbs)-OH typically involves the protection of the amino group of arginine with the Boc group. The process begins with the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. This reaction forms the Boc-protected arginine. The reaction conditions usually involve:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 0°C

Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

化学反应分析

Types of Reactions

Boc-arg(mbs)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt.

Substitution Reactions: Replacement of the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane (DCM) or methanol (MeOH)

Coupling: DCC or EDC with HOBt or HOAt in solvents like DMF or DCM

Substitution: Various nucleophiles in the presence of bases like triethylamine

Major Products

The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Applications in Peptide Synthesis

1. Peptide Coupling Reactions

Boc-Arg(MBS)-OH is primarily used as a building block in the synthesis of peptides. Its protective groups facilitate selective reactions, allowing for the formation of complex peptide structures without unwanted side reactions. The use of Boc protection is particularly advantageous due to its stability under various reaction conditions.

2. Synthesis of Bioactive Peptides

Research has demonstrated that this compound can be utilized to synthesize bioactive peptides that exhibit significant biological activity. For instance, it has been employed in the production of pentapeptides relevant to immunology and cancer research, such as the Human IgE pentapeptide (HEPP) . The synthesis process often involves solid-phase techniques where this compound serves as a key intermediate.

Case Study 1: Synthesis of HEPP

A notable application of this compound is in the synthesis of HEPP, which is critical for studying allergic responses. Researchers have reported that using this compound allows for the efficient assembly of the peptide while minimizing racemization and side reactions . The study highlights how modifying reaction conditions can enhance yield and purity.

Case Study 2: Development of Anticancer Peptides

In another study, this compound was incorporated into peptides designed to target cancer cells. These peptides were evaluated for their ability to penetrate cell membranes and induce apoptosis in cancerous cells. The results indicated that the inclusion of arginine derivatives significantly improved the peptides' efficacy .

Data Table: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Cleavage Method | Application |

|---|---|---|---|

| Boc | High | Acidic conditions | General peptide synthesis |

| MBS | Moderate | Mild reductive conditions | Targeted peptide synthesis |

| ONb | Low | Catalytic hydrogenation | Sensitive applications |

This table illustrates the comparative stability and application of various protective groups used alongside this compound in peptide synthesis.

作用机制

The mechanism of action of Boc-arg(mbs)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group of arginine can participate in further chemical reactions, such as coupling with other amino acids to form peptides. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound.

相似化合物的比较

Boc-arg(mbs)-OH can be compared with other Boc-protected amino acids, such as:

Boc-Val-Pro-Arg-7-amido-4-methylcoumarin: Used as a fluorogenic substrate in enzyme assays.

Boc-Arg-Val-Arg-Arg-AMC: Utilized in the study of proteases like furin and proprotein convertase 4.

The uniqueness of this compound lies in its specific application in the synthesis of arginine-containing peptides and its compatibility with various peptide synthesis protocols. Its stability and ease of deprotection make it a preferred choice for researchers working with arginine-rich peptides.

生物活性

Boc-Arg(mbs)-OH, a derivative of arginine, is an amino acid compound featuring a Boc (tert-butyloxycarbonyl) protecting group and a mbs (methanesulfonyl) modification. This compound has garnered attention in various fields of biochemical research, particularly for its role in peptide synthesis and potential biological applications. This article explores the biological activity of this compound, including its synthesis, properties, and case studies highlighting its effects.

The molecular formula for this compound is , with a molecular weight of 436.57 g/mol. The structure includes a basic arginine backbone modified with a Boc group for protection during synthesis and an mbs moiety that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₈N₄O₇S |

| Molecular Weight | 436.57 g/mol |

| CAS Number | 58810-09-6 |

| Melting Point | Not specified |

| Solubility | Soluble in water |

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Boc group serves to protect the amino group during the coupling reactions. The introduction of the mbs group provides unique characteristics that may enhance the compound's interaction with biological targets.

Research indicates that compounds like this compound can stabilize reactive intermediates in various chemical reactions, including those involved in peptide synthesis and drug development . The mbs modification may also enhance solubility and bioavailability, critical factors for therapeutic applications.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. In one investigation, the compound was tested against several bacterial strains, showing effective inhibition of growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Immunomodulatory Effects

This compound has shown promise in modulating immune responses. In vitro studies indicated that it could enhance cytokine production in immune cells, suggesting potential applications in immunotherapy. Specifically, it was found to upregulate interleukin production, which plays a vital role in immune system signaling .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against common pathogens.

- Immunomodulation in Mice : Another study investigated the effects of this compound on Balb/c mice. Mice treated with varying doses showed significant increases in serum levels of IgG and IgM, indicating enhanced humoral immune responses compared to control groups .

- Peptide Synthesis Applications : Research highlighted the utility of this compound in synthesizing complex peptides for drug delivery systems. The incorporation of this compound into peptide chains improved stability and efficacy in cellular uptake assays .

属性

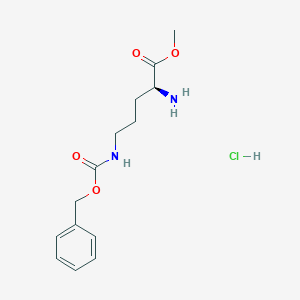

IUPAC Name |

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUPPTBECADHBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。